

# Preclinical Profile of Menin-MLL Inhibitors: A Technical Guide

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## Compound of Interest

Compound Name: *Menin-MLL inhibitor 31*

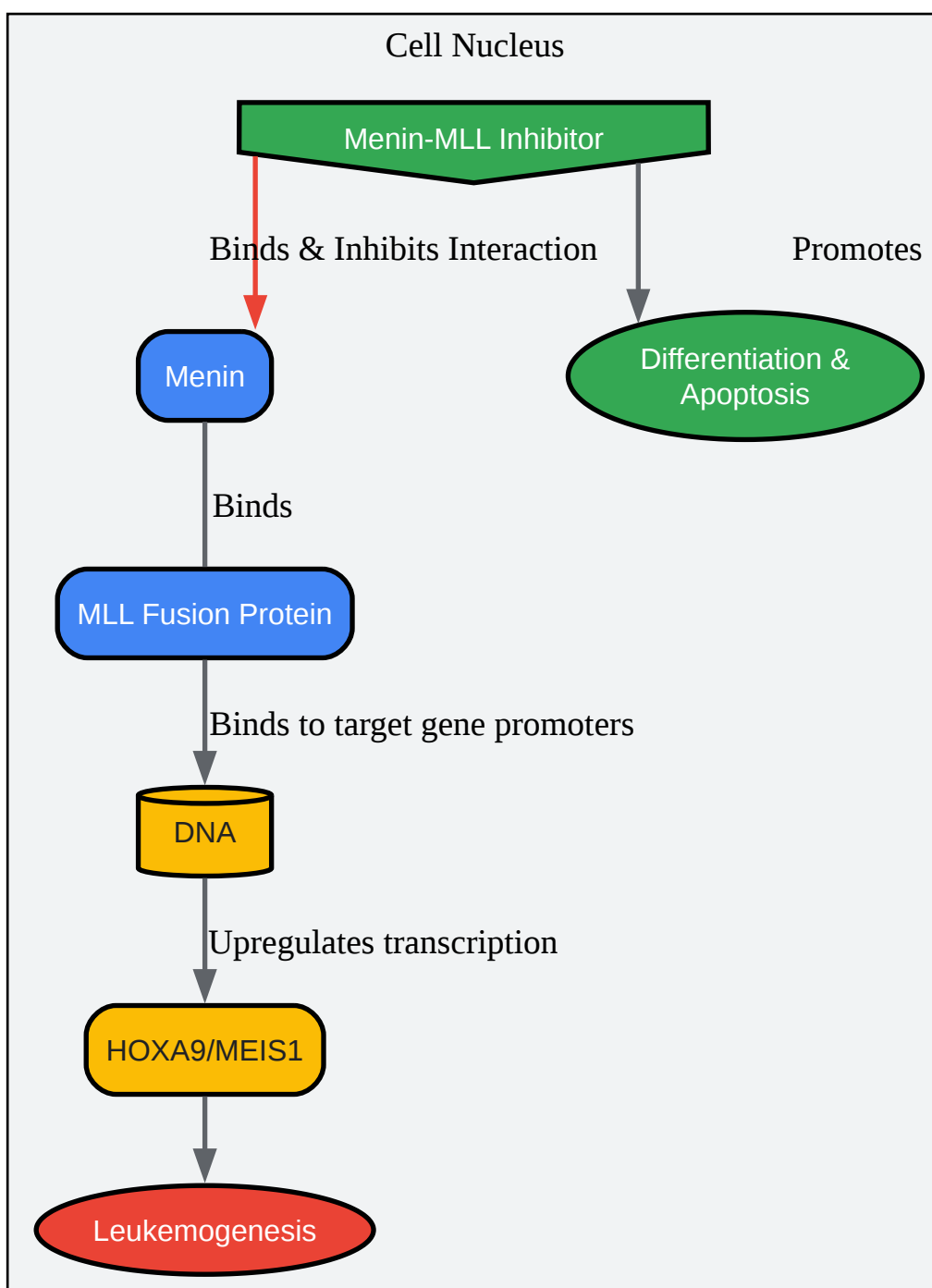
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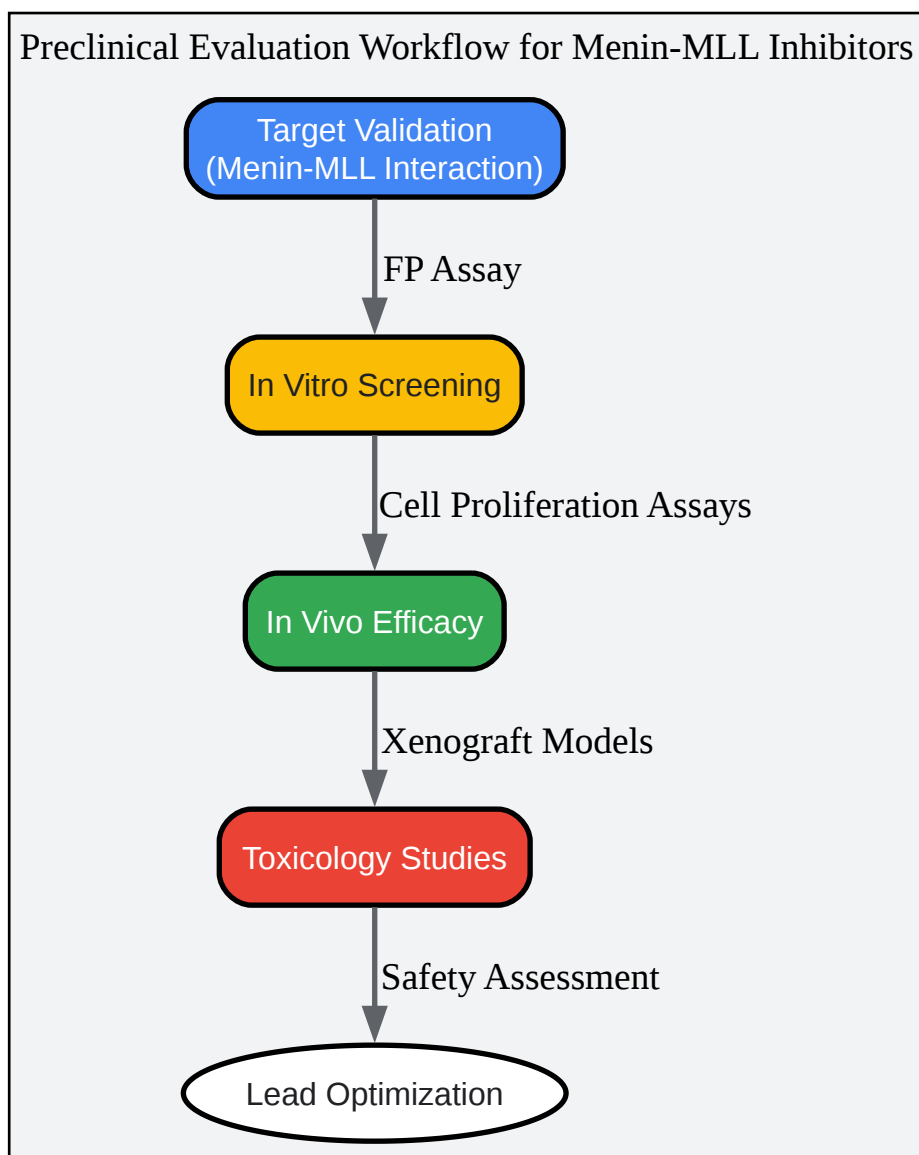
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The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical driver in certain types of acute leukemia, including those with MLL rearrangements (MLL-r) and nucleophosmin 1 (NPM1) mutations.[1][2][3] The development of small molecule inhibitors targeting this protein-protein interaction represents a promising therapeutic strategy.[1][3] This guide provides an in-depth overview of the preclinical data and methodologies used to evaluate potent Menin-MLL inhibitors, with "Inhibitor 31" (also identified as compound 18) noted for its high potency with an IC<sub>50</sub> of 4.6 nM.[4] While detailed preclinical data for this specific compound is not extensively published, this document synthesizes available information from preclinical studies of other well-characterized Menin-MLL inhibitors to provide a representative technical framework for researchers, scientists, and drug development professionals.

## Mechanism of Action

Menin acts as a scaffold protein that, in complex with MLL fusion proteins, aberrantly activates the transcription of key leukemogenic genes, such as HOXA9 and MEIS1.[1][2] This leads to a blockage in hematopoietic differentiation and promotes leukemic cell proliferation.[3] Menin-MLL inhibitors are designed to bind with high affinity to menin, disrupting its interaction with MLL fusion proteins.[5] This disruption leads to the downregulation of the target genes, inducing differentiation and apoptosis in leukemia cells.[3][6]





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